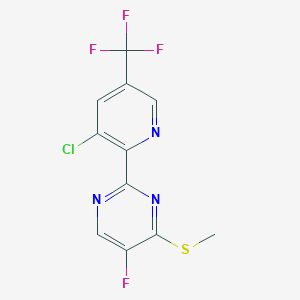2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
CAS No.: 1823182-63-3
Cat. No.: VC2752131
Molecular Formula: C11H6ClF4N3S
Molecular Weight: 323.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823182-63-3 |
|---|---|
| Molecular Formula | C11H6ClF4N3S |
| Molecular Weight | 323.7 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C11H6ClF4N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 |
| Standard InChI Key | PHGQPFZPVCHAEX-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
Structural Identification
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine consists of a pyrimidine ring connected to a substituted pyridine ring. The pyridine component contains a chlorine atom at position 3 and a trifluoromethyl group at position 5, while the pyrimidine ring features a fluorine atom at position 5 and a methylthio group at position 4. This specific arrangement of functional groups creates a molecule with distinctive electronic and steric properties that may influence its biological interactions.
Physical and Chemical Properties
The key physical and chemical properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
The presence of the trifluoromethyl group likely confers increased lipophilicity and metabolic stability to the molecule, properties that are often advantageous in pharmaceutical applications. The combination of halogen atoms (chlorine and fluorine) may also contribute to enhanced membrane permeability, which could be beneficial for cellular uptake in biological systems.
Synthesis and Preparation Methods
Related Synthetic Methodologies
The search results indicate several synthetic approaches for related trifluoromethyl-containing heterocycles that could be adapted for this compound:
For example, the patent information in search result describes synthetic routes for 2-(trifluoromethyl)pyrimidine-5-ol derivatives, which involve cyclization reactions and functional group transformations that might be applicable with modifications to our target compound .
Additionally, the preparation of 3-chloro-5-(trifluoromethyl)pyridine derivatives, which constitute a key building block for our compound, has been documented in several sources including patent CA1199331A, which describes a process for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine through reaction of 2,3-dichloro-5-trichloromethylpyridine with hydrogen fluoride .
Structural Analogs and Related Compounds
Key Structural Analogs
Several structural analogs of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine appear in the search results, particularly those sharing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl scaffold. Table 2 presents these related compounds and highlights their structural differences.
Table 2: Structural Analogs of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
These structural analogs likely exhibit similar chemical properties while potentially differing in biological activities due to the variations in functional groups.
The 3-Chloro-5-(trifluoromethyl)pyridine Scaffold
The 3-chloro-5-(trifluoromethyl)pyridine moiety appears to be a versatile scaffold in medicinal chemistry, as evidenced by numerous derivatives in the search results. For example:
-
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 2763726)
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-26-1)
-
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS: 11085087)
-
2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine (CAS: 326476-49-7)
This recurring scaffold suggests this structural element may confer advantageous properties for biological applications.
Physical and Analytical Characteristics
Chemical Reactivity
Based on its structure, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine would likely exhibit the following reactivity patterns:
-
The methylthio group could potentially undergo nucleophilic substitution reactions with various nucleophiles, leading to the introduction of different functional groups at the 4-position of the pyrimidine ring.
-
The halogenated positions (particularly the chloro substituent on the pyridine ring) might participate in metal-catalyzed cross-coupling reactions, allowing for further functionalization.
-
The electron-withdrawing nature of the trifluoromethyl group would influence the electronic distribution in the molecule, potentially enhancing the electrophilicity of certain positions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume